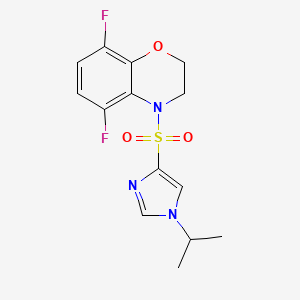![molecular formula C11H15N7 B6979118 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6979118.png)
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains both a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazole derivative reacts with piperazine.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through condensation reactions with appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have been studied for their anticancer properties.
1,2,4-triazole derivatives: A broad class of compounds with various biological activities, including antimicrobial and antifungal properties.
Uniqueness
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of a triazole, piperazine, and pyrimidine ring
属性
IUPAC Name |
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c1-2-12-11(13-3-1)18-6-4-17(5-7-18)8-10-14-9-15-16-10/h1-3,9H,4-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDQZKDNMPLATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetyl]piperidin-3-yl]acetamide](/img/structure/B6979051.png)
![2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6979054.png)

![Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate](/img/structure/B6979080.png)
![Methyl 2-[1-[(5-methyl-1,2-thiazole-3-carbonyl)amino]cyclopropyl]acetate](/img/structure/B6979088.png)

![(2S,3aS,7aS)-N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979097.png)
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6979100.png)
![(2S,3aS,7aS)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979101.png)
![N-(1-benzothiophen-7-ylmethyl)-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979111.png)
![N-[2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethyl]-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979112.png)
![4-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B6979123.png)
![2-fluoro-6-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6979125.png)
